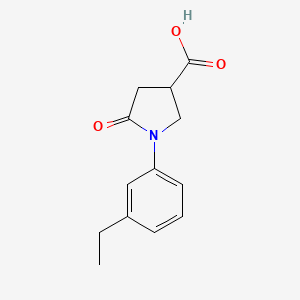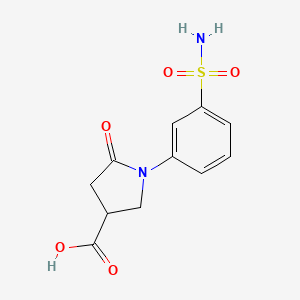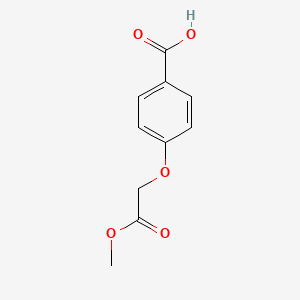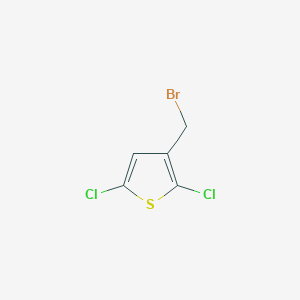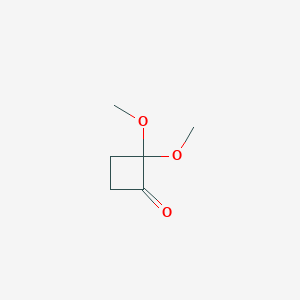
2,2-Dimethoxycyclobutan-1-one
説明
2,2-Dimethoxycyclobutan-1-one (DMCB), also known as 2,2-dimethoxycyclobutanone, is a cyclic ketone with a molecular formula of C6H10O3. It is a colorless liquid with a boiling point of 129-130°C and a density of 1.102 g/mL. DMCB has been found to have various applications in scientific research, particularly in the field of organic synthesis and medicinal chemistry.
作用機序
The mechanism of action of DMCB is not fully understood, but it has been found to have an inhibitory effect on enzymes involved in various biological processes. DMCB has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMCB has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. DMCB has also been found to have neuroprotective effects, which may be due to its ability to inhibit acetylcholinesterase. Additionally, DMCB has been found to have anti-tumor activity, which may be due to its ability to inhibit cyclooxygenase-2.
実験室実験の利点と制限
DMCB has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various compounds. DMCB has also been found to have low toxicity and is relatively easy to handle. However, DMCB has some limitations for use in lab experiments. It is a highly reactive compound that can easily undergo side reactions, which may affect the purity of the final product. Additionally, DMCB has a relatively short half-life, which may limit its use in some experiments.
将来の方向性
There are several future directions for the use of DMCB in scientific research. One potential application is in the synthesis of new pharmaceutical compounds with anti-inflammatory and anti-tumor activity. DMCB may also be used as a tool for studying the mechanisms of action of acetylcholinesterase and cyclooxygenase-2. Additionally, DMCB may have potential applications in the development of new materials, such as polymers and liquid crystals.
Conclusion:
In conclusion, 2,2-Dimethoxycyclobutan-1-one is a versatile compound with various applications in scientific research. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and it has been found to have potential applications in the development of new pharmaceutical compounds and materials. Further research is needed to fully understand the potential of DMCB in these areas.
科学的研究の応用
DMCB has been found to have potential applications in various scientific research fields. It has been used as a building block in the synthesis of natural products, such as cyclobutane-containing alkaloids and cyclic peptides. DMCB has also been used as a precursor for the synthesis of various pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.
特性
IUPAC Name |
2,2-dimethoxycyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5(6)7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFQWWVQEZBZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxycyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





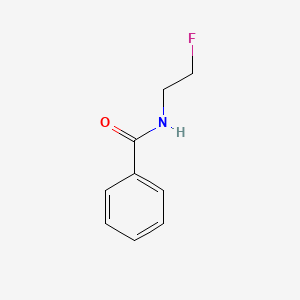
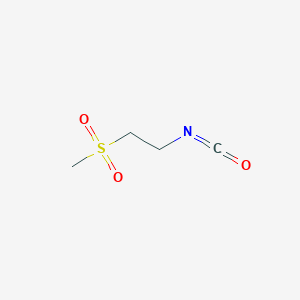
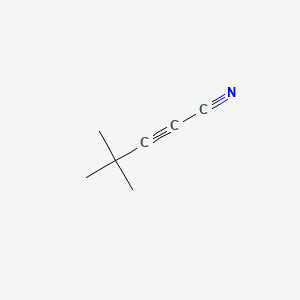
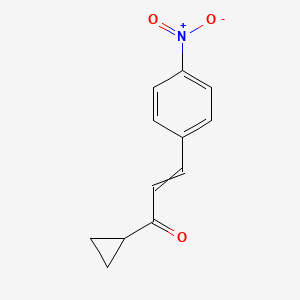
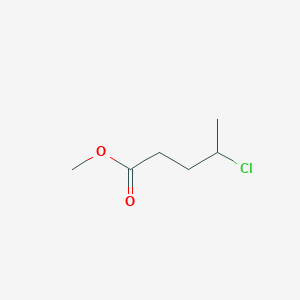
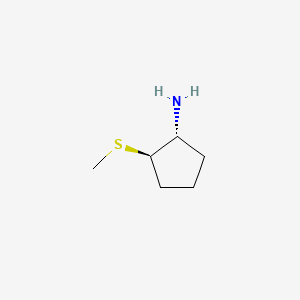
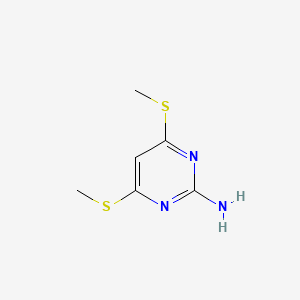
![1-Chloro-3-[(propan-2-yl)oxy]propan-2-one](/img/structure/B3385465.png)
